6-Mercaptonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Mercaptonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
6-Mercaptonicotinamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptonicotinamide
- 6-Mercaptoisonicotinamide
- Thiolated Hyaluronic Acid
Uniqueness
6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .
Properties
CAS No. |
7151-89-5 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10) |
InChI Key |
PWSJCBQLHHENIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.